![molecular formula C17H12N6OS B2393939 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034396-13-7](/img/structure/B2393939.png)
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzo[c][1,2,5]thiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Fluorescent Sensors
Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Visible-Light Organophotocatalysts
The compound’s use as potential visible-light organophotocatalysts has been suggested, although this application has not received any in-depth study .
Immunosuppressant Agents
N-[(7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide, a similar compound, has shown highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .
Drug Development
The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl . The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
Commercial Availability
The compound is commercially available and can be purchased for research purposes.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to exhibit anti-tubercular activity .
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth or survival .
Result of Action
The compound’s action results in significant anti-tubercular activity. Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC 90 values ranging from 3.73 to 4.00 μM . This indicates that the compound is effective in inhibiting the growth or survival of the bacteria at these concentrations.
properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c24-17(11-3-4-13-14(8-11)23-25-22-13)21-10-15-16(20-7-6-19-15)12-2-1-5-18-9-12/h1-9H,10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQRAPSDMTRLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.